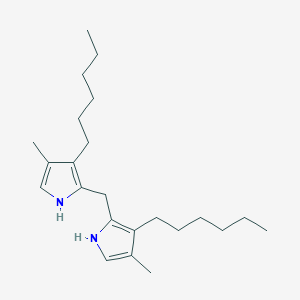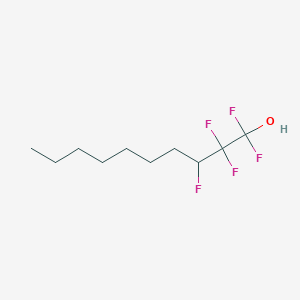
1,1,2,2,3-Pentafluorodecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3-Pentafluorodecan-1-OL is a fluorinated alcohol compound with the molecular formula C10H17F5O. This compound is part of a class of chemicals known for their unique properties, including high thermal stability and resistance to chemical reactions. These characteristics make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2,2,3-Pentafluorodecan-1-OL can be synthesized through several methods. One common approach involves the fluorination of decanol derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow reactors and catalytic fluorination are employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,2,3-Pentafluorodecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2), nucleophiles (e.g., sodium azide, NaN3).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds, azides.
Applications De Recherche Scientifique
1,1,2,2,3-Pentafluorodecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for potential use in drug development, especially in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3-Pentafluorodecan-1-OL involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and fluorine-specific interactions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes. The pathways involved often include the modulation of enzyme activity, alteration of membrane properties, and interaction with nucleophilic sites in target molecules.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrafluorodecan-1-OL: Lacks one fluorine atom compared to 1,1,2,2,3-Pentafluorodecan-1-OL, resulting in slightly different chemical properties.
1,1,2,2,3,3-Hexafluorodecan-1-OL: Contains an additional fluorine atom, leading to increased stability and resistance to chemical reactions.
1-Decanol: Non-fluorinated analog with significantly different reactivity and physical properties.
Uniqueness: this compound stands out due to its specific fluorination pattern, which imparts unique properties such as high thermal stability, resistance to oxidation, and enhanced hydrophobicity. These characteristics make it particularly valuable in applications requiring robust and stable compounds.
Propriétés
Numéro CAS |
113791-64-3 |
|---|---|
Formule moléculaire |
C10H17F5O |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
1,1,2,2,3-pentafluorodecan-1-ol |
InChI |
InChI=1S/C10H17F5O/c1-2-3-4-5-6-7-8(11)9(12,13)10(14,15)16/h8,16H,2-7H2,1H3 |
Clé InChI |
YVXFWWIKAWXLHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(C(O)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


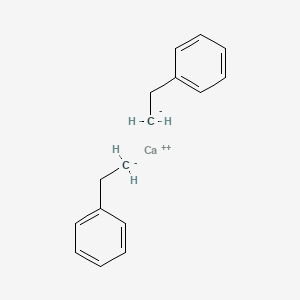
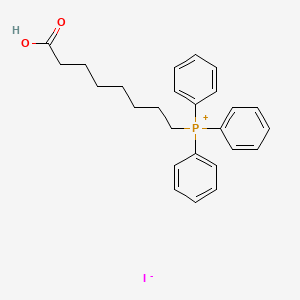



![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
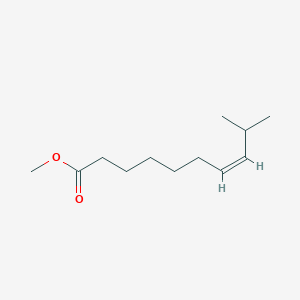
![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
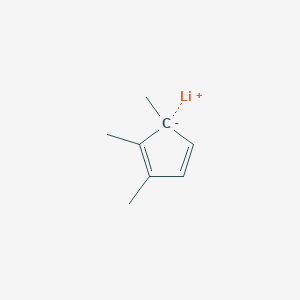
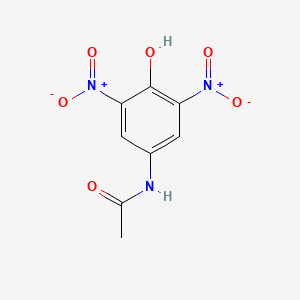
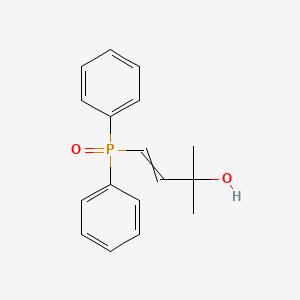

![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)
